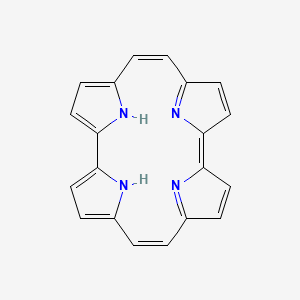

Porphycene

Description

Structure

3D Structure

Properties

CAS No. |

133730-20-8 |

|---|---|

Molecular Formula |

C20H14N4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5(24),6,8,10,12,14,16,18(21),19-undecaene |

InChI |

InChI=1S/C20H14N4/c1-2-14-6-10-19(22-14)20-12-8-16(24-20)4-3-15-7-11-18(23-15)17-9-5-13(1)21-17/h1-12,21,23H |

InChI Key |

HMSMOZAIMDNRBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Porphycene Macrocycle: A Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphycene (B11496), a constitutional isomer of porphyrin, has emerged as a molecule of significant interest in various scientific disciplines, including biomedical research and materials science. Its unique structural and electronic properties, which differ subtly yet significantly from its more ubiquitous porphyrin counterpart, give rise to a distinct photophysical and chemical behavior. This technical guide provides an in-depth exploration of the fundamental properties of the this compound macrocycle, with a focus on its electronic structure, photophysical characteristics, structural parameters, and tautomerization dynamics. Detailed experimental protocols for the characterization of these properties are provided, and key processes are visualized to facilitate a deeper understanding of this fascinating molecule.

Introduction

This compound is a tetrapyrrolic macrocycle that, unlike the symmetrical porphyrin, possesses a rectangular central cavity. This seemingly minor structural alteration leads to profound changes in its electronic and photophysical properties, making it a compelling candidate for applications such as photodynamic therapy (PDT), where its strong absorption in the red region of the visible spectrum is highly advantageous. This guide will systematically delineate the core characteristics of the this compound macrocycle, providing quantitative data and detailed methodologies for its study.

Structural Properties

The defining structural feature of this compound is its rectangular arrangement of the four pyrrolic nitrogen atoms, in contrast to the square arrangement in porphyrins. This rectangular cavity is a consequence of the altered connectivity of the pyrrole (B145914) rings, being linked by two ethylene (B1197577) bridges and two direct bipyrrole linkages. This structural constraint significantly influences its coordination chemistry and intramolecular hydrogen bonding.

Crystallographic Data

X-ray crystallography has been instrumental in elucidating the precise molecular structure of this compound and its derivatives. The technique allows for the determination of bond lengths, bond angles, and the overall planarity of the macrocycle.

| Parameter | Typical Value | Reference |

| N-N distance (short axis) | ~2.6 Å | [1] |

| N-N distance (long axis) | ~4.4 Å | |

| C-C (ethylene bridge) | ~1.34-1.36 Å | |

| C-N (pyrrole) | ~1.37-1.39 Å | |

| Dihedral Angle (bipyrrole twist) | Varies with substitution |

Table 1: Selected Structural Parameters of the this compound Macrocycle Determined by X-ray Crystallography.

Electronic and Photophysical Properties

The altered symmetry and electronic structure of this compound lead to distinct spectroscopic and photophysical properties compared to porphyrins. These properties are crucial for its potential applications in areas like PDT and molecular electronics.

Electronic Absorption and Emission

Porphycenes exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. The electronic absorption spectrum is characterized by an intense Soret band (or B band) in the near-UV region and several Q-bands at longer wavelengths. A key feature of porphycenes is the red-shift and intensification of their longest-wavelength Q-band compared to porphyrins, which is beneficial for applications requiring tissue penetration of light, such as PDT.[1][2]

Fluorescence spectroscopy reveals that porphycenes are typically highly fluorescent molecules. The emission spectrum is roughly a mirror image of the Q-band absorption spectrum.

Triplet State and Photophysics

The triplet state properties of this compound are of particular importance for its application as a photosensitizer. Upon photoexcitation, the molecule can undergo intersystem crossing from the excited singlet state to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen, the key mediator of cell death in PDT.[3][4]

| Parameter | Value | Conditions | Reference |

| Absorption Maxima (λmax) | |||

| Soret Band | ~360-400 nm | Varies with solvent and substitution | [5] |

| Q-bands | ~550-650 nm | Varies with solvent and substitution | [5] |

| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.5 | Varies with solvent and substitution | [5] |

| Triplet State Properties | |||

| Triplet Energy (T1) | ~10,000 - 11,000 cm-1 | In cryogenic matrices | [5] |

| Triplet Lifetime (τT) | tens of µs | In solution | [5] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.2 - 0.8 | Varies with derivative and environment |

Table 2: Photophysical Data for this compound and its Derivatives.

Tautomerization

A fascinating property of the this compound macrocycle is its intramolecular double hydrogen transfer, or tautomerization. The two inner protons can shuttle between the four nitrogen atoms of the core. This process can be influenced by temperature, the surrounding environment, and even triggered by scanning tunneling microscopy (STM).[1] The tautomerization occurs between two equivalent trans tautomers, and understanding its dynamics is crucial for applications in molecular switches and for elucidating fundamental aspects of chemical reactivity.

Experimental Protocols

Synthesis of the this compound Macrocycle

The synthesis of this compound typically involves a multi-step process. A common and effective method is the McMurry coupling of two 5,5'-diformyl-2,2'-bipyrrole precursors.

Experimental Workflow for this compound Synthesis

References

- 1. The tautomerization of this compound on Cu(111) in simple physical terms - Mapping Ignorance [mappingignorance.org]

- 2. Photodynamic Therapy | Thoracic Key [thoracickey.com]

- 3. researchgate.net [researchgate.net]

- 4. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Dawn of a New Porphyrinoid: A Technical Guide to the History, Discovery, and Properties of Porphycene and Its Isomers

Abstract

For decades, the porphyrin macrocycle has been a cornerstone of chemical and biological research, aptly named a "pigment of life" for its central role in processes like oxygen transport and photosynthesis. However, the landscape of porphyrinoid chemistry was irrevocably altered in 1986 with the landmark synthesis of porphycene (B11496), the first constitutional isomer of porphyrin. This pioneering work, led by Emanuel Vogel, unveiled a new class of molecules with distinct structural, electronic, and photophysical properties, thereby opening novel avenues for applications ranging from photodynamic therapy (PDT) to materials science. This technical guide provides a comprehensive overview of the history and discovery of this compound and its related isomers, details key experimental protocols for their synthesis, presents a comparative analysis of their quantitative properties, and illustrates fundamental mechanisms and workflows through detailed diagrams.

A New Chapter in Porphyrinoid Chemistry: History and Discovery

The conceptualization and synthesis of porphyrin isomers were elegantly guided by Emanuel Vogel's annulene concept, which frames porphyrinoids as bridged annulene systems. In this framework, porphyrin is designated as[1]porphyrin(1.1.1.1), signifying four pyrrole (B145914) rings linked by single-carbon meso bridges. The quest for a constitutional isomer led Vogel's group to envision a structure where two diagonally opposite pyrrole rings are effectively shifted, resulting in a rearranged framework with two direct bipyrrole linkages and two two-carbon ethylene (B1197577) bridges. This novel structure was named This compound , or[1]porphyrin(2.0.2.0).

The first successful synthesis of this compound was achieved in 1986, a milestone that marked the beginning of a new era in the field of porphyrinoids.[2][3][4] This discovery was not merely an academic curiosity; the altered geometry of the this compound core imparted unique photophysical characteristics, including intensified absorption in the red region of the electromagnetic spectrum, a property highly desirable for applications in photodynamic therapy.[5]

Following the discovery of this compound, the field rapidly expanded to include the synthesis and characterization of other constitutional isomers, each with a unique arrangement of its pyrrole rings and methine bridges. Among the most studied are:

-

Hemithis compound: Possessing an intermediate structure between porphyrin and this compound, this isomer was first synthesized as an octaethyl derivative and later in its parent, unsubstituted form. Its properties are often found to be intermediate between those of porphyrin and this compound.[6][7]

-

Corrphycene (B1249828): Another key isomer whose structural, spectral, and electrochemical characteristics have been extensively investigated, both in substituted forms and more recently as the parent macrocycle.[8][9]

-

Isothis compound: This isomer further expands the structural diversity of the porphyrinoid family.

The development of these isomers has provided researchers with a rich molecular toolkit to probe fundamental questions of aromaticity, tautomerism, and metal coordination, and to develop new functional molecules for a variety of applications.

Synthesis of this compound and Its Isomers: Experimental Protocols

The synthesis of these intricate macrocycles relies on a few key strategic approaches. Below are detailed methodologies for the synthesis of parent this compound (via a dealkylation route), parent hemithis compound, and parent corrphycene.

Synthesis of Parent this compound (Pc)

The original synthesis by Vogel involved a McMurry coupling of a 5,5'-diformyl-2,2'-bipyrrole derivative.[3] However, an efficient route to the unsubstituted parent this compound involves the dealkylation of a more readily accessible precursor, 2,7,12,17-tetra-tert-butylthis compound.[10]

Protocol: De-tert-butylation of 2,7,12,17-tetra-tert-butylthis compound [2]

-

Reactant Preparation: 2,7,12,17-tetra-tert-butylthis compound is synthesized via McMurry coupling of the corresponding 3,3'-di-tert-butyl-5,5'-diformyl-2,2'-bipyrrole.

-

Reaction Setup: A suspension of 2,7,12,17-tetra-tert-butylthis compound is prepared in a high-boiling point solvent mixture, typically concentrated sulfuric acid and water.

-

Dealkylation: The mixture is heated to a high temperature (approximately 195-200 °C) in a sealed vessel for a short duration (e.g., 15 minutes). The tert-butyl groups are cleaved due to the strongly acidic and high-temperature conditions.

-

Work-up and Neutralization: The reaction mixture is cooled and carefully poured onto ice. The acidic solution is neutralized with a base, such as aqueous ammonia (B1221849) or sodium hydroxide, until the this compound precipitates.

-

Purification: The crude parent this compound is collected by filtration, washed extensively with water, and dried. It is then purified by column chromatography on silica (B1680970) gel or alumina, typically using a solvent system like dichloromethane (B109758) or chloroform (B151607) with a small percentage of methanol. The final product is obtained as a dark blue or purple crystalline solid.

Synthesis of Parent Hemithis compound (HPc)

The synthesis of parent hemithis compound is a multi-step process that requires the careful construction of an open-chain tetrapyrrolic precursor, which is then cyclized.[6][7]

Protocol: Synthesis via McMurry Cyclization of a Tetrapyrrolic Precursor [7]

-

Precursor Synthesis: The synthesis begins with the preparation of stable di- and oligopyrrole intermediates. To enhance stability and solubility, tert-butoxycarbonyl (Boc) protecting groups are introduced onto the pyrrole nitrogen atoms.

-

MacDonald Condensation: An open-chain tetrapyrrolic a,ω-dialdehyde is constructed using a MacDonald-type condensation reaction, coupling appropriate diformyl-bipyrrole and carboxy-formyl-dipyrrylmethane derivatives.

-

McMurry Cyclization: The tetrapyrrolic dialdehyde (B1249045) is subjected to an intramolecular McMurry reductive coupling reaction. This is typically performed using a low-valent titanium reagent, generated in situ from TiCl₄ and a reducing agent like Zn(Cu) couple in an inert solvent such as dry THF under reflux.

-

Aromatization/Oxidation: The resulting macrocycle from the McMurry reaction is not yet aromatic. Oxidation is required to form the final 18 π-electron system. Silver(I) salts (e.g., AgNO₃) have been found to be effective oxidants for this step, avoiding the formation of metallated complexes. The reaction is typically carried out in a THF/ammonia solution.

-

Purification: After oxidation, the solvent is removed, and the crude product is purified by column chromatography on silica gel to yield the parent hemithis compound.

Synthesis of Parent Corrphycene (Cp)

Similar to this compound, parent corrphycene is efficiently prepared by the removal of bulky substituents from a stable precursor.[2][8]

Protocol: De-tert-butylation of 11,18-di-tert-butylcorrphycene [2]

-

Precursor Synthesis: 11,18-di-tert-butylcorrphycene is first synthesized through established multi-step routes.

-

Reaction Setup: The di-tert-butylcorrphycene precursor is placed in a sealed reaction vessel with a mixture of concentrated sulfuric acid and water.

-

Dealkylation Reaction: The mixture is heated to 195 °C for 15 minutes. The high temperature and strongly acidic environment effect the cleavage of the tert-butyl groups from the macrocycle.

-

Isolation and Purification: The reaction mixture is cooled and carefully added to a mixture of ice and aqueous ammonia to neutralize the acid and precipitate the product. The crude parent corrphycene is then collected, washed, and purified using column chromatography (silica gel) to afford the pure compound.

Comparative Physicochemical Properties

The distinct structural arrangements of this compound and its isomers lead to significant differences in their electronic, photophysical, and electrochemical properties compared to porphyrin. The following tables summarize key quantitative data for the parent unsubstituted macrocycles.

Table 1: Electronic Absorption Data for Porphyrin Isomers (in CH₂Cl₂ or similar non-polar solvent)

| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) |

| Porphyrin | ~398 | ~498, 532, 568, 622 |

| This compound | ~380 | ~578, 595, 625, 654[5] |

| Hemithis compound | ~375 | ~520, 560, 585, 635[6] |

| Corrphycene | ~405 | ~570, 615[9] |

Table 2: Fluorescence Properties of Porphyrin Isomers (in CH₂Cl₂ or similar non-polar solvent)

| Compound | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| Porphyrin | ~625, 690 | ~0.11[11] |

| This compound | ~660, 720[5] | 0.16 - 0.29[5] |

| Hemithis compound | ~640, 700 | ~0.08[6] |

| Corrphycene | ~620, 680[9] | ~0.02[9] |

Table 3: Electrochemical Properties of Porphyrin Isomers

| Compound | First Oxidation E₁/₂ (V vs. SCE) | First Reduction E₁/₂ (V vs. SCE) |

| Porphyrin | ~0.95 | ~-1.35 |

| This compound | ~0.65[12] | ~-1.05[12] |

| Hemithis compound | ~0.80[6] | ~-1.20[6] |

| Corrphycene | ~0.90[12] | ~-1.15[12] |

| (Note: Values are approximate and can vary based on specific experimental conditions, solvent, and supporting electrolyte.) |

Visualizing Key Processes and Pathways

The unique properties of porphycenes make them suitable for various applications, particularly in medicine. The following diagrams, rendered in DOT language, illustrate a key application and a fundamental synthetic workflow.

Mechanism of Photodynamic Therapy (PDT)

Porphycenes are excellent photosensitizers for PDT due to their strong absorption in the red part of the spectrum, allowing for deeper tissue penetration of light.

Caption: Mechanism of Type II Photodynamic Therapy using a this compound photosensitizer.

General Synthetic Workflow for Porphycenes

The McMurry coupling reaction is a cornerstone of this compound synthesis, enabling the formation of the key ethylene bridges.

Caption: General workflow for this compound synthesis via the McMurry coupling pathway.

Conclusion and Future Outlook

The discovery of this compound and its isomers fundamentally expanded the field of porphyrinoid chemistry, demonstrating that the quintessential porphyrin framework was but one member of a larger, structurally diverse family. These "pigments of life" analogues exhibit a fascinating array of properties that are distinct from, and in some cases superior to, those of porphyrins for specific applications. Their enhanced red-light absorption, tunable redox potentials, and unique coordination chemistry continue to make them compelling targets for research in photomedicine, catalysis, and materials science. As synthetic methodologies become more refined and scalable, the full potential of porphycenes and their isomers in drug development and advanced materials is only beginning to be realized, promising another exciting chapter in the story of these remarkable macrocycles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acrhem.org [acrhem.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E/Z-mixed 5,6-diaryldipyrroethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parent, Unsubstituted Hemithis compound: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Parent, Unsubstituted Corrphycene: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Tautomerism in Porphycene: A Technical Guide to its Photophysical Implications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Porphycene (B11496), a constitutional isomer of porphyrin, exhibits fascinating photophysical properties that are intrinsically linked to the dynamic process of intramolecular hydrogen tautomerism.[1] This technical guide provides an in-depth exploration of the tautomeric behavior of this compound and its derivatives, detailing the profound effects on their electronic absorption, fluorescence emission, and excited-state dynamics. Understanding these relationships is crucial for the rational design of this compound-based systems for applications ranging from photodynamic therapy (PDT) to molecular electronics.[2][3] This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the core concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The Phenomenon of Tautomerism in this compound

This compound possesses a rectangular inner cavity containing four nitrogen atoms, which facilitates strong intramolecular hydrogen bonds.[4] This unique structural feature leads to low barriers for tautomerization, the process of intramolecular double hydrogen transfer between the nitrogen atoms.[5] This process can occur in both the ground and electronically excited states and is often exceptionally fast, with rates in the femto- to picosecond regime in solution.[5] The tautomerization is governed by quantum mechanical tunneling, which can occur from the vibrational ground state ("deep" tunneling) or be thermally activated.[5]

Six possible tautomeric forms can exist for substituted porphycenes, with the trans tautomers being the most stable in the ground state.[5] In many cases, two trans tautomers of similar energies coexist, while in the lowest excited singlet state, one form often becomes dominant.[2][5] The less stable cis tautomers can sometimes be stabilized on specific surfaces.[6] The interplay between these tautomeric forms is a key determinant of the overall photophysical behavior of the molecule.

Impact of Tautomerism on Photophysical Properties

The tautomerization process is not merely a structural change but is deeply entangled with the electronic and photophysical characteristics of porphycenes.[1] This connection manifests in several observable phenomena:

-

Depolarized Emission: The double hydrogen transfer can lead to a reorientation of the electronic transition dipole moment, resulting in depolarized fluorescence emission.[1]

-

Viscosity-Dependent Radiationless Deactivation: In some this compound derivatives, the fluorescence quantum yield is strongly dependent on the viscosity of the solvent, suggesting that large-amplitude molecular motions are coupled to the tautomerization and radiationless decay pathways.[2]

-

Vibrational Mode-Specific Tunneling: The rate of tautomerization can be influenced by the excitation of specific vibrational modes, indicating a complex, multidimensional reaction coordinate.[7]

-

Dual Emission: While some reports have suggested dual fluorescence from different tautomers, recent studies indicate that in certain cases, this may be due to degradation products.[2][5] However, the potential for distinct emission from different tautomeric forms remains an area of active investigation.

The substitution pattern on the this compound macrocycle can significantly modulate the tautomerization dynamics and, consequently, the photophysical properties. For instance, bulky substituents can alter the geometry of the inner cavity, affecting the hydrogen bond strength and tautomerization barriers.[2] This provides a powerful tool for tuning the photophysical characteristics of porphycenes for specific applications.

Quantitative Photophysical Data

The following tables summarize key photophysical data for parent this compound and some of its derivatives, illustrating the influence of substitution on their properties.

Table 1: Absorption and Emission Maxima of this compound Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| This compound | Toluene | ~360, 580, 635 | ~640, 700 |

| 2,7,12,17-Tetra-n-propylthis compound | Toluene | ~370, 590, 645 | ~650, 715 |

| 9-Amino-2,7,12,17-tetraphenylthis compound | Toluene | ~380, 610, 660 | ~670 |

| 9-Nitro-2,7,12,17-tetraphenylthis compound | Toluene | ~390, 600, 650 | ~660 |

Note: Data are approximate values compiled from various sources and can vary with experimental conditions.

Table 2: Fluorescence Quantum Yields and Lifetimes

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

| This compound | Toluene | ~0.15 | ~3.9 |

| 9,10,19,20-Tetramethylthis compound | Toluene | < 0.001 | - |

| 9,10,19,20-Tetramethylthis compound | Rigid Matrix | ~0.1 | - |

| 9-Nitro-2,7,12,17-tetraphenylthis compound | Toluene | ~0.01 | ~3.9 |

Note: The dramatic difference in fluorescence quantum yield for 9,10,19,20-tetramethylthis compound between a non-viscous solvent and a rigid matrix highlights the role of molecular motion in radiationless deactivation pathways.[2]

Experimental Protocols

The study of tautomerism in porphycenes employs a range of sophisticated experimental techniques.

Steady-State and Time-Resolved Fluorescence Spectroscopy

-

Objective: To determine fluorescence quantum yields, lifetimes, and to probe the existence of different emitting species (tautomers).

-

Methodology:

-

Sample Preparation: this compound solutions are prepared in spectroscopic grade solvents at concentrations where the absorbance at the excitation wavelength is typically below 0.1 to avoid inner filter effects.

-

Steady-State Measurements: Absorption spectra are recorded on a UV-Vis spectrophotometer. Fluorescence emission spectra are recorded on a spectrofluorometer, exciting at a wavelength where the sample absorbs. The fluorescence quantum yield is determined relative to a standard with a known quantum yield.

-

Time-Resolved Measurements: Time-Correlated Single Photon Counting (TCSPC) is a common technique. The sample is excited by a pulsed laser source (e.g., a picosecond diode laser), and the arrival times of individual fluorescence photons are recorded relative to the excitation pulse. The resulting decay histogram is fitted to an exponential or multi-exponential function to determine the fluorescence lifetime(s).

-

Magnetic Circular Dichroism (MCD) Spectroscopy

-

Objective: To aid in the assignment of electronic transitions (S1, S2, etc.) for different tautomers.

-

Methodology:

-

Instrumentation: An MCD spectrometer, which is essentially a UV-Vis spectrophotometer equipped with a superconducting magnet and a photoelastic modulator, is used.

-

Measurement: The sample is placed in the magnetic field, and the difference in absorbance of left and right circularly polarized light is measured as a function of wavelength. The resulting MCD spectrum, with its characteristic positive and negative bands, helps to distinguish between different electronic transitions, even when they overlap in the conventional absorption spectrum.[5]

-

Single-Molecule Spectroscopy

-

Objective: To study the tautomerization dynamics of individual this compound molecules, revealing heterogeneities that are averaged out in ensemble measurements.[7]

-

Methodology:

-

Sample Preparation: A highly dilute solution of the this compound derivative is spin-coated onto a clean glass coverslip to achieve single-molecule separation.

-

Instrumentation: A confocal fluorescence microscope with a high numerical aperture objective is used for excitation and collection of fluorescence.

-

Data Acquisition: The fluorescence from individual molecules is detected using sensitive detectors like avalanche photodiodes. By monitoring the fluorescence intensity, spectrum, or polarization over time, fluctuations in the tautomerization rate can be observed.[8] Surface-enhanced resonance Raman scattering (SERRS) can also be used at the single-molecule level to probe the vibrational signatures of different tautomers.[7]

-

Visualizing Tautomerism and its Photophysical Consequences

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound tautomerism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04555A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. photoscience.pl [photoscience.pl]

- 7. Spectroscopic and microscopic investigations of tautomerization in porphycenes: condensed phases, supersonic jets, and single molecule studies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP07955E [pubs.rsc.org]

- 8. Unusual effects in single molecule tautomerization: hemithis compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05836A [pubs.rsc.org]

An In-depth Technical Guide on the Basic Synthesis and Characterization of Unsubstituted Porphycene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental synthesis and characterization of unsubstituted porphycene (B11496), a constitutional isomer of porphyrin. This compound and its derivatives are of significant interest in various fields, including photodynamic therapy, catalysis, and materials science, owing to their unique photophysical and chemical properties. This document outlines detailed experimental protocols for its synthesis and purification, along with methods for its characterization using various spectroscopic and electrochemical techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Synthesis of Unsubstituted this compound

The most common and efficient synthesis of unsubstituted this compound involves a two-step process: the synthesis of a sterically hindered precursor, 2,7,12,17-tetra-tert-butylthis compound, followed by the removal of the tert-butyl protecting groups.

Experimental Protocol: Synthesis of 2,7,12,17-tetra-tert-butylthis compound

This precursor is synthesized via a McMurry coupling reaction of 5,5'-di(tert-butyl)-2,2'-bipyrrole-3,3'-dicarbaldehyde.

Materials and Reagents:

-

5,5'-di(tert-butyl)-2,2'-bipyrrole-3,3'-dicarbaldehyde

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Dry tetrahydrofuran (B95107) (THF)

-

Pyridine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a mixture of zinc dust and titanium(IV) chloride in dry THF is refluxed to generate the low-valent titanium reagent.

-

A solution of 5,5'-di(tert-butyl)-2,2'-bipyrrole-3,3'-dicarbaldehyde in dry THF is added dropwise to the refluxing solution of the low-valent titanium reagent.

-

The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous potassium carbonate solution.

-

The mixture is filtered, and the filtrate is extracted with dichloromethane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to yield 2,7,12,17-tetra-tert-butylthis compound.

Experimental Protocol: Synthesis of Unsubstituted this compound (De-tert-butylation)

The tert-butyl groups are removed from the precursor using a strong acid.

Materials and Reagents:

-

2,7,12,17-tetra-tert-butylthis compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

2,7,12,17-tetra-tert-butylthis compound is dissolved in dichloromethane.

-

Trifluoroacetic acid is added to the solution, and the mixture is stirred at room temperature. The progress of the reaction is monitored by UV-Vis spectroscopy, observing the characteristic spectral changes as the de-tert-butylation proceeds.

-

Upon completion, the reaction mixture is carefully neutralized by pouring it into a saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude unsubstituted this compound is purified by column chromatography on silica gel. Elution with dichloromethane or a dichloromethane/hexane mixture affords the pure product. A reported yield for this de-tert-butylation step is approximately 65%.

Caption: Synthetic pathway for unsubstituted this compound.

Characterization of Unsubstituted this compound

The synthesized unsubstituted this compound is characterized by a suite of spectroscopic and electrochemical methods to confirm its structure and elucidate its electronic properties.

Caption: Workflow for the characterization of unsubstituted this compound.

UV-Vis Absorption Spectroscopy

Experimental Protocol:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Dichloromethane (CH₂Cl₂) or other suitable non-polar solvent.

-

Procedure: A dilute solution of unsubstituted this compound is prepared in the chosen solvent. The absorption spectrum is recorded over a wavelength range of approximately 300-700 nm. The molar extinction coefficients (ε) are calculated using the Beer-Lambert law.

Data Presentation:

| Band | λmax (nm) in CH₂Cl₂ | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Soret (S₀ → S₂) | ~360 | Data not readily available |

| Q-like (S₀ → S₁) | ~550, ~590, ~625 | Data not readily available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Procedure: A sample of unsubstituted this compound is dissolved in CDCl₃. Both ¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Data Presentation:

¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) |

| meso-H | ~9.5 |

| Pyrrole-H | ~8.0 |

| NH | ~4.5 (broad) |

¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| meso-C | Data not readily available |

| α-pyrrole-C | Data not readily available |

| β-pyrrole-C | Data not readily available |

Fluorescence Spectroscopy

Experimental Protocol:

-

Instrument: A spectrofluorometer.

-

Solvent: A non-polar, non-quenching solvent such as toluene (B28343) or dichloromethane.

-

Procedure: A dilute, optically matched solution of unsubstituted this compound is excited at a wavelength corresponding to an absorption maximum (e.g., in the Soret or Q-band region). The emission spectrum is recorded. The fluorescence quantum yield (Φf) is determined relative to a standard fluorophore (e.g., quinine (B1679958) sulfate or tetraphenylporphyrin). The fluorescence lifetime (τf) is measured using time-correlated single-photon counting (TCSPC).

Data Presentation:

| Parameter | Value |

| Fluorescence Quantum Yield (Φf) | Data not readily available |

| Fluorescence Lifetime (τf) | Data not readily available |

Cyclic Voltammetry

Experimental Protocol:

-

Instrument: A potentiostat with a three-electrode setup (working, reference, and counter electrodes).

-

Solvent/Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Procedure: A solution of unsubstituted this compound is prepared in the electrolyte solution. The potential is scanned to observe the oxidation and reduction events. The half-wave potentials (E½) are determined as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.

Data Presentation:

| Process | Half-wave Potential (E½ vs. Fc/Fc⁺) |

| First Oxidation | Data not readily available |

| Second Oxidation | Data not readily available |

| First Reduction | Data not readily available |

| Second Reduction | Data not readily available |

Disclaimer: The quantitative data presented in the tables are based on typical values found in the literature for unsubstituted this compound. Specific values may vary depending on the experimental conditions, such as solvent and temperature. Researchers are encouraged to consult primary literature for detailed and specific data sets.

Spectroscopic Signatures of Porphycene: An In-depth Technical Guide for Identification

Introduction to Porphycene (B11496)

This compound, first synthesized by Vogel and coworkers in 1986, is a fundamental constitutional isomer of porphyrin, the "pigment of life".[1][2][3] Unlike the square-planar cavity of porphyrin, this compound possesses a rectangular arrangement of its four central nitrogen atoms. This structural modification leads to significantly altered physicochemical properties, including stronger intramolecular hydrogen bonds, distinct electronic absorption and emission characteristics, and a fascinating tautomerization dynamic.[1][4] These unique features make porphycenes promising candidates for applications in photodynamic therapy (PDT), molecular electronics, and catalysis.[4][5]

This guide provides a comprehensive overview of the key spectroscopic techniques used to identify and characterize this compound and its derivatives. It is designed to serve as a practical resource for researchers and professionals working with these macrocycles, offering summarized quantitative data, detailed experimental protocols, and visual workflows to aid in their analyses.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, probes the electronic transitions within the this compound macrocycle. These techniques are highly sensitive to the unique π-conjugated system of this compound, which differs significantly from that of porphyrins.

UV-Visible Absorption Spectroscopy

Core Principles: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For porphyrinoids, the spectrum is dominated by π-π* transitions within the highly conjugated macrocycle. The Gouterman four-orbital model, while developed for porphyrins, provides a useful framework for understanding the electronic spectra of porphycenes, which typically show an intense Soret (or B) band in the near-UV region and several weaker Q-bands in the visible region.[6][7][8]

Spectroscopic Signatures of this compound: Compared to analogous porphyrins, porphycenes exhibit distinct and advantageous absorption features. Their lowest-energy Q-band is significantly red-shifted and often an order of magnitude more intense.[9] Conversely, the Soret band is typically blue-shifted and less intense.[9] This strong absorption in the red/near-infrared region of the spectrum is particularly valuable for applications like PDT, as it allows for deeper tissue penetration of light.[9]

Quantitative Data Summary:

The following table summarizes typical UV-Visible absorption data for unsubstituted this compound and a common derivative, tetraphenylthis compound (TPPo).

| Compound | Solvent | Soret Band (B) λmax (nm) | Q-Bands λmax (nm) | Molar Absorptivity (ε) at longest λ | Reference |

| This compound (Pc) | CH₂Cl₂ | ~360 | ~550, 585, 620, 650 | - | [9] |

| Tetraphenylthis compound (TPPo) | Toluene | 378 | 598, 622, 659 | 50,000 M⁻¹cm⁻¹ at 659 nm | [5][9] |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a high-purity spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a dilute solution (typically 10⁻⁶ to 10⁻⁵ M) in the same solvent to achieve an absorbance maximum between 0.5 and 1.5.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of 1 cm path length quartz cuvettes.

-

-

Measurement:

-

Fill one cuvette with the pure solvent to serve as a reference (blank).

-

Fill the second cuvette with the this compound solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over the desired range (e.g., 300-800 nm).[10]

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

Core Principles: Fluorescence is the emission of light from a molecule after it has absorbed light. For porphycenes, excitation into the Soret or Q-bands leads to rapid internal conversion to the lowest excited singlet state (S₁), from which fluorescence occurs. The emission spectrum is typically a mirror image of the lowest energy Q-band absorption. A key feature of this compound is the rapid tautomerization in the excited state, which can lead to depolarized emission.[1]

Emission Signatures and Tautomerism: Free-base porphycenes are generally fluorescent, with emission typically occurring in the red to near-infrared region.[11][12] The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, can be significant. For instance, TPPo exhibits a fluorescence quantum yield of 0.15 in toluene.[9] The presence of two nearly orthogonal transition dipole moments due to fast tautomerization is a unique signature that can be probed with polarized fluorescence techniques.[1]

Quantitative Data Summary:

| Compound | Solvent | Excitation λex (nm) | Emission Maxima λem (nm) | Quantum Yield (ΦF) | Reference |

| This compound (Pc) | 2-MeTHF (4.2 K) | 355 | ~640, ~700 | - | [11] |

| Tetraphenylthis compound (TPPo) | Toluene | 375 | ~665, ~725 | 0.15 | [9] |

| Substituted Porphycenes | CH₂Cl₂ | Soret Band | ~660, ~720 | 0.16 - 0.29 | [3] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 10-15 minutes, as dissolved oxygen can quench fluorescence.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

-

Measurement:

-

Place the cuvette containing the deoxygenated sample in the spectrofluorometer.

-

Record the emission spectrum by setting the excitation monochromator to a wavelength of high absorbance (e.g., the Soret band maximum) and scanning the emission monochromator over the expected emission range (e.g., 600-850 nm).[13]

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence and scanning the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum emission (λem).

-

To determine the fluorescence quantum yield (ΦF), compare the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., zinc tetraphenylporphyrin) under identical experimental conditions, correcting for differences in absorbance at the excitation wavelength.[14][15]

-

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the this compound macrocycle. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the molecular structure.

Infrared (IR) Spectroscopy

Core Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). A vibration is IR-active if it causes a change in the molecule's dipole moment.

Characteristic Vibrational Modes: A puzzling and characteristic feature of this compound's IR spectrum is the apparent absence of the N-H stretching band, which is predicted by calculations to be very strong. This is due to extreme broadening caused by the strong hydrogen bonding and rapid tautomerization dynamics, resulting in a very broad absorption feature in the 2250–3000 cm⁻¹ region. Other key bands correspond to C=C, C-N, and C-H vibrations of the macrocycle.

Quantitative Data Summary:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 2250 - 3000 | Very Broad, Weak | Often difficult to observe due to extreme broadening. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | |

| C=C Stretch (macrocycle) | 1500 - 1650 | Strong | |

| Pyrrole Deformations | 1300 - 1500 | Medium-Strong | |

| N-H Bend | ~960 | Medium | In-plane bending. |

| C-H Bend (out-of-plane) | 700 - 900 | Strong |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid this compound sample (~1 mg) with ~100 mg of dry, IR-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Solution Method: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂, or CDCl₃) and place it in an appropriate liquid cell with NaCl or KBr windows.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Measurement:

-

Record a background spectrum of the pure KBr pellet or the solvent-filled cell.

-

Place the sample in the beam path and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the frequencies of the absorption bands and compare them to known values for porphycenes and related structures.

-

Raman Spectroscopy

Core Principles: Raman spectroscopy involves scattering of monochromatic light (from a laser). Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts correspond to the vibrational energy levels of the molecule. A vibration is Raman-active if it causes a change in the molecule's polarizability.[16] For molecules with a center of symmetry like this compound, IR and Raman spectroscopy are mutually exclusive, providing complementary information.

Complementary Vibrational Insights: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the this compound macrocycle. Strong bands are typically observed in the 1300-1650 cm⁻¹ region, corresponding to skeletal C=C and C-N stretching modes.[15][17] Resonance Raman spectroscopy, where the laser excitation wavelength is chosen to coincide with an electronic absorption band (e.g., the Soret or a Q-band), can dramatically enhance the intensity of specific vibrational modes coupled to that electronic transition.[18][19]

Quantitative Data Summary:

The table below lists prominent Raman bands for this compound, often observed using Surface-Enhanced Resonance Raman Scattering (SERRS) for single-molecule sensitivity.[20][21]

| Wavenumber (cm⁻¹) | Tentative Assignment | Notes | Reference |

| ~1610 | C=C stretch | Strong, sensitive to redox state | [17] |

| ~1560 | C=C stretch (pyrrole) | Very Strong | [17] |

| ~1427 | C-N stretch | Medium | [17] |

| ~1391 | C=C stretch | Strong | [17] |

| ~1203 | C-H in-plane bend | Medium | [17] |

| ~975 | Pyrrole breathing | Medium | [17] |

| ~343 | Macrocycle deformation | Medium | [21] |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Samples can be analyzed as solids (crystalline powder), in solution, or as thin films.

-

For solutions, use a quartz cuvette or capillary tube. Concentration should be as high as possible without causing excessive fluorescence.

-

-

Instrumentation:

-

Use a Raman spectrometer equipped with a laser source (e.g., 532 nm, 633 nm, or 785 nm), focusing optics, a notch or edge filter to remove Rayleigh scattering, and a sensitive detector (e.g., a CCD camera).[4]

-

-

Measurement:

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over the desired range of Raman shifts (e.g., 200-1800 cm⁻¹). Adjust laser power and acquisition time to optimize the signal-to-noise ratio while avoiding sample degradation or fluorescence saturation.

-

-

Data Analysis:

-

Identify the Raman shifts of the observed bands.

-

Compare the spectrum with reference spectra and theoretical calculations to assign the vibrational modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles: NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

¹H and ¹³C NMR Signatures: The ¹H NMR spectrum of a free-base this compound is highly characteristic due to the large aromatic ring current.[22] This current strongly deshields the protons on the periphery of the macrocycle (meso- and β-pyrrolic protons), shifting their resonances downfield (typically >8 ppm). Conversely, the inner N-H protons are strongly shielded and appear far upfield, often at negative chemical shift values (e.g., -2 to -5 ppm).[22][23] This large spread of chemical shifts is a hallmark of porphyrinoid systems. ¹³C NMR provides complementary information on the carbon skeleton.

Quantitative Data Summary (Illustrative):

| Nucleus | Proton Type | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| ¹H | Inner N-H | -2 to -5 | Highly shielded, broad due to exchange/tautomerism. |

| ¹H | meso-H | 9 - 11 | Highly deshielded. |

| ¹H | β-pyrrolic-H | 8 - 9.5 | Deshielded. |

| ¹³C | meso-C | 100 - 115 | |

| ¹³C | α-pyrrolic-C | 140 - 155 | |

| ¹³C | β-pyrrolic-C | 125 - 140 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an adequate amount of the this compound sample (typically 1-10 mg) in ~0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Measurement:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

-

Key Physicochemical Processes and Their Spectroscopic Manifestations

Tautomerization in this compound

A defining characteristic of free-base this compound is the rapid intramolecular transfer of the two inner hydrogen atoms between the four nitrogen atoms. This process, known as tautomerization, occurs between two equivalent trans forms. This dynamic equilibrium is fundamental to many of this compound's unique spectroscopic properties, including its depolarized fluorescence and the extreme broadening of the N-H stretching vibration in the IR spectrum.[1]

Caption: Intramolecular double hydrogen transfer between the two equivalent trans tautomers of this compound.

Experimental Workflow for Spectroscopic Identification

The comprehensive identification of a this compound sample involves a multi-technique spectroscopic approach, typically following synthesis and purification. The workflow below outlines a logical sequence for characterizing a newly synthesized this compound derivative.

Caption: A typical experimental workflow for the synthesis, purification, and spectroscopic identification of this compound.

References

- 1. Synthesis and structure of N,N′-bridged this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Porphycenes: synthesis and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E / Z -mixed 5,6-diaryldipyrroethenes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09040H [pubs.rsc.org]

- 4. Cryogenically induced signal enhancement of Raman spectra of porphyrin molecules - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY00538G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 11. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. plus.ac.at [plus.ac.at]

- 17. worldscientific.com [worldscientific.com]

- 18. ias.ac.in [ias.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. Single molecule Raman spectra of this compound isotopologues - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 21. rsc.org [rsc.org]

- 22. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

Porphycene vs. Porphyrin: A Comparative Technical Overview for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

In the landscape of photosensitizers for photodynamic therapy (PDT) and other biomedical applications, porphyrins have long been the cornerstone. However, their structural isomer, porphycene (B11496), has emerged as a compelling alternative with distinct photophysical and chemical properties. This technical guide provides a comprehensive comparison of porphyrins and porphycenes, focusing on their core characteristics, experimental evaluation, and mechanisms of action, to inform researchers and drug development professionals in their pursuit of next-generation photosensitizers.

Structural and Physicochemical Properties: A Tale of Two Isomers

Porphyrins and porphycenes share the same molecular formula but differ in the arrangement of their constituent pyrrole (B145914) rings and methine bridges. This structural isomerism leads to significant differences in their electronic structure, symmetry, and ultimately, their photophysical and chemical behavior.

Table 1: Comparison of Structural and Physicochemical Properties

| Property | Porphyrin (e.g., Tetraphenylporphyrin - TPP) | This compound (e.g., 2,7,12,17-Tetraphenylthis compound - TPPo) | Key Differences & Implications |

| Core Structure | Four pyrrole rings linked by four methine bridges at their α-positions. | Four pyrrole rings linked by two direct bipyrrole linkages and two methine bridges. | The altered connectivity in this compound lowers its molecular symmetry from the quasi-D4h of porphyrin to D2h. This has profound effects on its electronic transitions. |

| Symmetry | High (D4h for metallated, D2h for free-base) | Lower (D2h) | The lower symmetry of this compound lifts the degeneracy of the LUMO, leading to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum.[1] |

| UV-Vis Absorption (Soret Band) | ~417 nm | ~375 nm | Porphyrins exhibit a very intense Soret band at shorter wavelengths. |

| UV-Vis Absorption (Q-Bands) | Four weak Q-bands in the 500-700 nm range. The longest wavelength Q-band is typically weak. | A significantly more intense Q-band in the red region of the spectrum (~659 nm).[2] | Porphycenes' strong absorption in the "phototherapeutic window" (600-800 nm) allows for deeper tissue penetration of light, a major advantage for PDT.[3] |

| Redox Potential | The reduction potential is cathodically shifted compared to this compound.[1] | The reduction potential is anodically shifted compared to porphyrin.[1] | These differences in redox properties can influence their catalytic activities and interactions with biological systems. |

Photophysical Properties: The Key to Photosensitization

The efficacy of a photosensitizer is largely dictated by its photophysical properties, particularly its ability to absorb light and generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).

Table 2: Comparative Photophysical Data for TPP and TPPo

| Photophysical Property | Tetraphenylporphyrin (TPP) | 2,7,12,17-Tetraphenylthis compound (TPPo) | Significance in PDT |

| Molar Extinction Coefficient (ε) at longest wavelength Q-band | ~18,900 M⁻¹cm⁻¹ at ~645 nm | ~50,000 M⁻¹cm⁻¹ at ~659 nm[2] | TPPo's higher molar extinction coefficient in the red region means it can absorb light more efficiently at wavelengths that penetrate deeper into tissues. |

| Fluorescence Quantum Yield (Φf) | 0.11 | 0.15 | A higher fluorescence quantum yield indicates that more energy is lost as fluorescence, which can compete with the generation of the triplet state necessary for singlet oxygen production. |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.65 | ~0.23 - 0.25[2] | While TPP shows a higher intrinsic singlet oxygen quantum yield in solution, the superior light absorption of TPPo in the therapeutic window can compensate for this, leading to efficient ROS generation in biological systems. |

Experimental Protocols

Synthesis of Photosensitizers

The synthesis of TPP is a well-established procedure, commonly performed in undergraduate and research laboratories. The Adler-Longo method is a widely used one-pot synthesis.[4]

Protocol:

-

Reaction Setup: In a fume hood, combine freshly distilled pyrrole and benzaldehyde (B42025) in a 1:1 molar ratio in propionic acid. The concentration of reactants is typically around 0.2 M.

-

Reflux: Heat the mixture to reflux (approximately 141 °C) with vigorous stirring for 30-60 minutes. The reaction is open to the air, which acts as the oxidant. The solution will turn dark and opaque.

-

Crystallization: Allow the reaction mixture to cool to room temperature. The TPP will precipitate as fine, purple crystals. Cooling in an ice bath can enhance precipitation.

-

Isolation and Purification: Collect the crystals by vacuum filtration and wash them thoroughly with hot methanol (B129727) to remove residual propionic acid and unreacted starting materials. The product can be further purified by recrystallization from a solvent mixture like chloroform/methanol or by column chromatography on silica (B1680970) gel.

The synthesis of porphycenes is more complex than that of porphyrins and often involves a McMurry coupling reaction.[5][6]

Protocol (Modified McMurry Coupling): [5]

-

Preparation of the Low-Valent Titanium Reagent: In an inert atmosphere (e.g., under nitrogen or argon), suspend zinc dust and copper(I) chloride in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath and slowly add titanium tetrachloride dropwise. The mixture is then refluxed for 2 hours to generate the active low-valent titanium species.

-

Coupling Reaction: A solution of the appropriate 5,5'-diformyl-2,2'-bipyrrole precursor (in the case of TPPo, this would be 5,5'-diformyl-3,3'-diphenyl-2,2'-bipyrrole) in anhydrous THF is added dropwise to the refluxing solution of the low-valent titanium reagent over a period of 1-2 hours. The reaction is typically refluxed for an additional 1-2 hours.

-

Workup and Oxidation: After cooling, the reaction is quenched by the slow addition of an aqueous potassium carbonate solution. The mixture is stirred open to the air for several hours to oxidize the porphycenogen to the aromatic this compound. The product is then extracted with an organic solvent like dichloromethane.

-

Purification: The crude product is purified by column chromatography on silica gel or alumina.

Evaluation of Photodynamic Efficacy

A common in vitro method to assess the cytotoxic effect of photosensitizers upon light activation is the MTT assay.[7][8][9]

Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer (porphyrin or this compound). Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

-

Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source of the appropriate wavelength (corresponding to the Q-band of the photosensitizer) and light dose. Keep a set of non-irradiated control plates.

-

MTT Incubation: After irradiation, incubate the cells for a further 24-48 hours. Then, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Determination of Singlet Oxygen Quantum Yield

The efficiency of singlet oxygen generation can be quantified by measuring the singlet oxygen quantum yield (ΦΔ). A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with singlet oxygen.[10][11][12][13][14]

Protocol (Using DPBF):

-

Solution Preparation: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., air-saturated dimethylformamide or toluene). A reference photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue or rose bengal) should be used for comparison. The absorbance of the photosensitizer at the irradiation wavelength should be matched between the sample and the reference.

-

Irradiation and Monitoring: Irradiate the solution with a monochromatic light source corresponding to an absorption band of the photosensitizer. Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time.

-

Data Analysis: Plot the change in absorbance of DPBF versus irradiation time. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample can be calculated by comparing its rate of DPBF bleaching to that of the reference photosensitizer using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample) where k is the rate of DPBF bleaching and I is the rate of light absorption by the photosensitizer.

Mechanisms of Action and Signaling Pathways

In the context of PDT, both porphyrins and porphycenes induce cell death primarily through the generation of ROS. These highly reactive species damage cellular components, leading to apoptosis, necrosis, or autophagy. One of the key apoptotic pathways initiated by PDT is the extrinsic pathway involving the Fas receptor.[15]

Fas/FasL-Mediated Apoptosis in PDT

Photodynamic therapy can upregulate the expression of the Fas ligand (FasL) on the surface of cancer cells and/or the Fas receptor (Fas/CD95).[15] The binding of FasL to Fas initiates a signaling cascade that leads to apoptosis.

This pathway involves the recruitment of the FADD adapter protein and pro-caspase-8 to the activated Fas receptor, forming the Death-Inducing Signaling Complex (DISC).[15] This proximity leads to the auto-activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.[16][17] Activated caspase-3 then cleaves a variety of cellular substrates, culminating in the orchestrated dismantling of the cell, characteristic of apoptosis.[15][18][19]

Experimental Workflows

Workflow for In Vitro Evaluation of Photosensitizers

A systematic workflow is crucial for the preclinical evaluation of new photosensitizers.

This workflow begins with the synthesis and thorough characterization of the photosensitizer. Subsequently, its interaction with cancer cells is investigated, including uptake and subcellular localization, which can be visualized using techniques like confocal microscopy.[4][20][21][22] The core of the evaluation is the in vitro PDT experiment, where the light-induced cytotoxicity is quantified. Finally, assays to elucidate the mechanism of cell death provide a deeper understanding of the photosensitizer's efficacy.

Conclusion

Porphycenes represent a significant advancement in the field of photosensitizers. Their intense absorption in the red spectral region, a direct consequence of their unique isomeric structure, offers a distinct advantage over traditional porphyrins for applications requiring deep tissue penetration, such as photodynamic therapy for solid tumors. While porphyrins have a long and successful history, the compelling properties of porphycenes warrant their continued investigation and development. This guide provides a foundational comparative overview to aid researchers in navigating the nuances of these two important classes of macrocycles and in designing robust experimental strategies for the development of novel and more effective photosensitizing agents.

References

- 1. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crossed McMurry Coupling Reactions for Porphycenic Macrocycles: Non-Statistical Selectivity and Rationalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. McMurry reaction - Wikipedia [en.wikipedia.org]

- 6. MTT (Assay protocol [protocols.io]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. stars.library.ucf.edu [stars.library.ucf.edu]

- 11. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OPG [opg.optica.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photodynamic therapy induced Fas-mediated apoptosis in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]

- 19. Olympus Microscopy Resource Center | Confocal Microscopy - Specimen Preparation Protocols [olympusconfocal.com]

- 20. Microscopy Techniques – CCR Optical Microscopy Cores (COMC) [confocal.ccr.cancer.gov]

- 21. researchgate.net [researchgate.net]

- 22. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

Theoretical models for understanding porphycene tautomerism

An In-depth Technical Guide to Theoretical Models for Understanding Porphycene (B11496) Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenomenon of this compound Tautomerism

This compound, a constitutional isomer of porphyrin, has garnered significant attention in fundamental research and for potential applications in molecular electronics and photodynamic therapy.[1][2] A key characteristic of this compound is its intramolecular double hydrogen transfer, a process known as tautomerism.[3] Unlike porphyrins, porphycenes feature short distances between the inner nitrogen atoms, leading to strong intramolecular hydrogen bonds and unique tautomeric properties.[4] This process involves the concerted or stepwise transfer of the two inner hydrogen atoms between the four nitrogen atoms of the macrocycle's central cavity.

The two most stable tautomeric forms are the trans isomers, where the inner hydrogens are attached to opposite nitrogen atoms.[5][6] The interconversion between these trans tautomers, potentially proceeding through higher-energy cis intermediates, is extremely rapid and can be influenced by the environment, substitution, and electronic state (ground vs. excited).[4][6] Understanding the energetics and dynamics of this tautomerization is crucial for harnessing porphycenes in molecular-level devices and therapeutic applications. Theoretical and computational models, primarily based on quantum mechanics, are indispensable tools for elucidating the mechanisms of this phenomenon.[3][7]

Core Theoretical Models: A Quantum Mechanical Perspective

The primary theoretical framework for investigating this compound tautomerism is quantum chemistry, with Density Functional Theory (DFT) being the most widely applied method.[5][8] These models are used to map the potential energy surface (PES) of the tautomerization reaction, identifying the stable tautomers (minima on the PES) and the transition states (saddle points on the PES) that connect them.

Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems.[9] In the context of this compound tautomerism, DFT calculations are used to determine the geometries of different tautomers, their relative energies, and the energy barriers for their interconversion.[5][10]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For this compound systems, especially when adsorbed on metallic surfaces like copper, it is critical to select functionals that can accurately describe both covalent interactions and non-covalent forces, such as van der Waals (vdW) interactions.[5] Studies have shown that vdW-corrected functionals (e.g., vdW-DF) are essential for correctly predicting the stability of different tautomers on a substrate.[5]

Ab Initio Methods

While DFT is prevalent, ab initio methods, which are based on first principles without empirical parameters, also play a role.[9] Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy but are computationally more expensive, making them less practical for large systems or for studying molecules on surfaces.[9] They are often used to benchmark the results obtained from different DFT functionals.

Transition State Theory (TST)

Transition State Theory provides a framework for calculating the rate of a chemical reaction.[11] It assumes a quasi-equilibrium between the reactants and an "activated complex" at the transition state.[11] By calculating the Gibbs free energy of activation (ΔG‡) from the potential energy surface obtained via DFT, TST can be used to estimate the tautomerization rate constants. The theory is fundamental to understanding how factors like temperature and isotopic substitution (e.g., replacing hydrogen with deuterium) affect the reaction dynamics.[12] For this compound, tunneling effects are also significant, especially at low temperatures, meaning the system can pass through the energy barrier rather than going over it.[4]

Quantitative Analysis of this compound Tautomerism

Theoretical models provide critical quantitative data on the energetics of the tautomerization process. These values are essential for predicting the behavior of this compound under various conditions and for interpreting experimental results.

| Parameter | System | Value (eV) | Theoretical Method | Source |

| Reaction Energy (E_cis - E_trans) | This compound on Cu(111) | 0.085 | DFT (PBE + vdW-DF) | [5] |

| This compound on Cu(110) | -0.19 | DFT | [5] | |

| This compound (gas phase) | < 0.02 (≈ 0.5 kcal/mol) | DFT | [6] | |

| Energy Barrier (trans → cis) | This compound on Cu(111) | 0.173 | DFT (PBE + vdW-DF) | [5] |

| This compound on Cu(111) | ~0.150 | DFT | [8] | |

| This compound (gas phase) | 0.119 | DFT (PBE + vdW-DF) | [5] | |

| HOMO-LUMO Gap | This compound (gas phase) | ~1.6 | DFT | [5] |

| Table 1: Summary of calculated energies for this compound tautomerism under different conditions. Note the significant influence of the copper substrate on both the relative stability and the energy barrier. |

Methodological Approaches for Model Development and Validation

A synergistic approach combining computational modeling with experimental validation is crucial for developing a robust understanding of this compound tautomerism.

Computational Methodology

A typical computational workflow involves using a plane-wave DFT code like the Vienna Ab-initio Simulation Package (VASP).[10] The process begins by constructing a supercell to model the system, for instance, a single this compound molecule on a slab of a copper surface.[5] The geometries of the trans and cis tautomers are fully optimized to find their minimum energy structures.[13] The transition state is then located using methods like the Nudged Elastic Band (NEB) or Dimer method. These calculations yield the potential energy profile along the reaction coordinate, providing the energy barriers and reaction energies summarized in Table 1.[5]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Bridging the gap between porphyrins and porphycenes: substituent-position-sensitive tautomerism and photophysics in meso-diphenyloctaethylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopy and Tautomerization Studies of Porphycenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04555A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The tautomerization of this compound on Cu(111) in simple physical terms - Mapping Ignorance [mappingignorance.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Transition state theory - Wikipedia [en.wikipedia.org]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Influence of Solvent Environments on Porphycene Photophysics: A Technical Guide to Solvatochromism

For Researchers, Scientists, and Drug Development Professionals

Porphycene (B11496), a structural isomer of porphyrin, has garnered significant attention in various scientific fields, including photodynamic therapy and materials science, owing to its unique photophysical properties. A key characteristic of this compound and its derivatives is their sensitivity to the surrounding solvent environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth exploration of the solvatochromism observed in the absorption and emission spectra of porphycenes, offering a comprehensive resource for researchers and professionals working with these promising molecules.

The Core Principles of Solvatochromism in Porphycenes

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. In the case of porphycenes, the interaction between the permanent dipole moment of the this compound molecule and the surrounding solvent molecules plays a crucial role.

The electronic transitions of porphycenes, particularly the Q-bands in the visible region of the spectrum, are sensitive to the polarity of the solvent. An increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption and emission maxima, depending on the relative stabilization of the ground and excited states.

Positive and Negative Solvatochromism:

-